Home > Products > Screening Compounds P99871 > Dofequidar fumarate
Dofequidar fumarate - 153653-30-6; 158681-49-3

Dofequidar fumarate

Catalog Number: EVT-2727846
CAS Number: 153653-30-6; 158681-49-3
Molecular Formula: C34H35N3O7
Molecular Weight: 597.668
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dofequidar fumarate is a synthetic compound classified as a quinoline derivative. It is primarily recognized for its ability to modulate multidrug resistance, particularly in cancer therapy. By inhibiting the efflux of chemotherapeutic agents from cancer cells, dofequidar fumarate enhances the effectiveness of these treatments, making it a significant focus in oncological research and drug development.

Source and Classification

Dofequidar fumarate is derived from quinoline structures and has been studied extensively for its pharmacological properties. It is classified under multidrug resistance modulators and is often referenced in the context of overcoming resistance mechanisms in cancer cells, particularly those involving ATP-binding cassette transporters .

Synthesis Analysis

Methods and Technical Details

The synthesis of dofequidar fumarate involves a multi-step process that typically includes the reaction of quinoline derivatives with piperazine and diphenylacetyl chloride. The reaction conditions generally require organic solvents and catalysts to facilitate the formation of the desired product.

  1. Initial Reaction: Quinoline derivatives are reacted with piperazine.
  2. Formation of Intermediate: The addition of diphenylacetyl chloride leads to the formation of an intermediate compound.
  3. Final Product: The intermediate undergoes further reactions to yield dofequidar fumarate.

Industrial production emphasizes optimizing reaction conditions to achieve high yields and purity, incorporating rigorous quality control measures to ensure product consistency .

Molecular Structure Analysis

Structure and Data

Dofequidar fumarate has a complex molecular structure characterized by its molecular formula C34H35N3O7C_{34}H_{35}N_{3}O_{7} and a molecular weight of approximately 597.7 g/mol. The structure features multiple functional groups that contribute to its pharmacological activity.

  • Molecular Formula: C34H35N3O7C_{34}H_{35}N_{3}O_{7}
  • Molecular Weight: 597.7 g/mol
  • Structural Characteristics: The compound includes a quinoline core, piperazine moiety, and several aromatic rings that enhance its interaction with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

Dofequidar fumarate can undergo various chemical reactions, including:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions can lead to the formation of various derivatives that maintain the core structure while exhibiting different properties .

Major Products Formed

The reactions involving dofequidar fumarate primarily yield modified quinoline derivatives and piperazine compounds, which may have distinct biological activities compared to the parent compound .

Mechanism of Action

Dofequidar fumarate functions as an inhibitor of ATP-binding cassette transporters, specifically targeting P-glycoprotein and breast cancer resistance protein. By blocking these efflux pumps, dofequidar fumarate increases intracellular concentrations of chemotherapeutic agents, thereby enhancing their cytotoxic effects on resistant cancer cells.

  • Target Transporters: Primarily inhibits P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2).
  • Effect on Drug Accumulation: Facilitates increased retention of chemotherapeutics within cells, improving therapeutic outcomes .
Physical and Chemical Properties Analysis

Physical Properties

Dofequidar fumarate is typically presented as a solid compound at room temperature. Its solubility characteristics may vary depending on the solvent used, impacting its bioavailability in pharmaceutical formulations.

Chemical Properties

  • Melting Point: Not specifically detailed in available literature but generally stable under standard laboratory conditions.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

These properties are crucial for understanding how dofequidar fumarate can be effectively utilized in drug formulations and therapies .

Applications

Dofequidar fumarate has significant applications in various scientific fields:

  • Chemistry: Used as a model compound for studying multidrug resistance mechanisms.
  • Biology: Investigated for effects on cellular efflux pumps and drug transporters.
  • Medicine: Applied in cancer treatment protocols to enhance the efficacy of chemotherapeutic agents.
  • Industry: Involved in developing new drugs aimed at overcoming drug resistance in cancer therapy .
Molecular Mechanisms of Multidrug Resistance (MDR) Reversal

Inhibition of ATP-Binding Cassette (ABC) Transporters

Dofequidar fumarate (MS-209) is an orally active quinoline derivative that directly reverses multidrug resistance by targeting key ABC transporters. Its multi-target inhibition profile distinguishes it from single-transporter inhibitors [1] [8].

Competitive Antagonism of ATP-Binding Cassette Sub-Family B Member 1/P-Glycoprotein

Dofequidar binds to the drug-binding pocket of ATP-Binding Cassette Sub-Family B Member 1 (P-Glycoprotein) with high affinity, functioning as a competitive substrate. This binding prevents chemotherapeutic agents from interacting with the transporter through steric hindrance and occupancy of the substrate recognition site. Molecular studies reveal that Dofequidar interacts with transmembrane helices 4, 5, 6, 10, 11, and 12 of P-Glycoprotein – regions critical for drug recognition and efflux [5] [7]. This competitive inhibition increases intracellular accumulation of P-Glycoprotein substrates like paclitaxel and doxorubicin by 3.1- to 5.7-fold in resistant cell lines [3] [8]. Unlike first-generation inhibitors (e.g., verapamil), Dofequidar achieves complete P-Glycoprotein inhibition at low micromolar concentrations (1 μM) without significant pharmacological activity beyond transporter blockade [5] [8].

Table 1: Comparative Inhibition of ABC Transporters by Dofequidar Fumarate

TransporterInhibition MechanismKey Substrates AffectedInhibition Efficiency
ATP-Binding Cassette Sub-Family B Member 1/P-GlycoproteinCompetitive antagonism at drug-binding pocketPaclitaxel, Doxorubicin, VincristineComplete inhibition at 1 μM [3] [8]
ATP-Binding Cassette Sub-Family C Member 1/Multidrug Resistance-Associated Protein 1Non-competitive suppressionEtoposide, VincristineSignificant inhibition at 10 μM [2] [3]
ATP-Binding Cassette Sub-Family G Member 2/Breast Cancer Resistance ProteinSelective inhibition at substrate pocketSN-38 (active metabolite of irinotecan), MitoxantroneIC₅₀: 0.5-1 μM in cancer stem-like cells [1] [4]

Suppression of ATP-Binding Cassette Sub-Family C Member 1/Multidrug Resistance-Associated Protein 1

Dofequidar inhibits ATP-Binding Cassette Sub-Family C Member 1 (Multidrug Resistance-Associated Protein 1) function at concentrations approximately 10-fold higher than those required for P-Glycoprotein blockade. At 10 μM, it completely inhibits ATP-Binding Cassette Sub-Family C Member 1-mediated calcein transport in vitro [3]. Unlike its competitive action against P-Glycoprotein, Dofequidar likely suppresses ATP-Binding Cassette Sub-Family C Member 1 through non-competitive mechanisms involving interference with nucleotide-binding domain dimerization and ATP hydrolysis. This distinction is evidenced by its ability to inhibit ATP-Binding Cassette Sub-Family C Member 1 without competing with glutathione-conjugated substrates at the primary binding site [2] [3]. The additional transmembrane domain (TMD0) unique to ATP-Binding Cassette Sub-Family C Member 1 may partially explain the differential sensitivity compared to P-Glycoprotein.

Selective Inhibition of ATP-Binding Cassette Sub-Family G Member 2/Breast Cancer Resistance Protein in Cancer Stem-Like Cells

Dofequidar demonstrates nanomolar-range affinity for ATP-Binding Cassette Sub-Family G Member 2 (Breast Cancer Resistance Protein), making it one of the most potent inhibitors of this transporter. Real-time PCR analyses reveal that cancer stem-like side population cells exhibit 8.3-fold higher expression of ATP-Binding Cassette Sub-Family G Member 2 mRNA compared to non-side population cells [1] [2]. Dofequidar selectively targets this overexpression by:

  • Binding the substrate pocket: In vitro vesicle transport assays confirm direct inhibition of ATP-Binding Cassette Sub-Family G Member 2-mediated transport (IC₅₀: 0.5-1 μM) [1]
  • Reducing stem-like cell prevalence: Treatment decreases the side population fraction by 87% in hepatocellular carcinoma models [1]
  • Sensitizing to irinotecan: Combined administration increases SN-38 accumulation 4.2-fold in ATP-Binding Cassette Sub-Family G Member 2-overexpressing cells [1] [4]

This selective inhibition is clinically significant because ATP-Binding Cassette Sub-Family G Member 2 overexpression characterizes therapy-resistant cancer stem cells that drive tumor recurrence. In vivo studies demonstrate near-complete suppression of irinotecan-resistant xenograft growth when combined with Dofequidar [1] [2].

Modulation of Xenobiotic Efflux Pathways

Chemotherapeutic Drug Retention via Efflux Blockade

Dofequidar's multi-transporter inhibition creates synergistic drug retention effects that substantially increase intracellular chemotherapeutic concentrations:

  • Sequential blockade: Simultaneously inhibits P-Glycoprotein, ATP-Binding Cassette Sub-Family C Member 1, and ATP-Binding Cassette Sub-Family G Member 2, preventing functional compensation between transporters [1] [2]
  • Prolonged intracellular exposure: Flow cytometry demonstrates 2.1- to 5.7-fold increased rhodamine 123 retention for >120 minutes post-treatment [3]
  • Broad-spectrum sensitization: Restores sensitivity to anthracyclines (doxorubicin), vinca alkaloids (vincristine), taxanes (paclitaxel), and camptothecins (irinotecan/SN-38) [1] [2] [4]

Table 2: Impact of Dofequidar on Chemotherapeutic Drug Accumulation

Chemotherapeutic AgentTransporter TargetedFold-Increase in AccumulationFunctional Consequence
DoxorubicinATP-Binding Cassette Sub-Family B Member 1/P-Glycoprotein3.4-foldResensitization of resistant leukemia cells [3]
SN-38 (irinotecan metabolite)ATP-Binding Cassette Sub-Family G Member 2/Breast Cancer Resistance Protein4.2-fold82% tumor growth reduction in xenografts [1]
VinblastineATP-Binding Cassette Sub-Family B Member 1/P-Glycoprotein & ATP-Binding Cassette Sub-Family C Member 1/Multidrug Resistance-Associated Protein 13.1-foldComplete reversal of resistance at 1 μM [3] [8]

The intracellular drug accumulation directly correlates with resensitization—xenograft studies show 82% greater tumor growth reduction with irinotecan plus Dofequidar versus irinotecan alone in ATP-Binding Cassette Sub-Family G Member 2-overexpressing tumors [1].

Synergistic Disruption of ATP-Binding Cassette Transporter Oligomerization

Beyond direct substrate competition, Dofequidar disrupts higher-order functional organization of ABC transporters:

  • Allosteric interference with nucleotide-binding domain dimerization: Binding to transmembrane domains induces conformational changes that prevent proper nucleotide-binding domain alignment required for ATP hydrolysis [5] [9]
  • Inhibition of ATP-Binding Cassette Sub-Family G Member 2 homodimerization: As a half-transporter requiring dimerization for functionality, ATP-Binding Cassette Sub-Family G Member 2 is particularly vulnerable to oligomerization disruption. Dofequidar binding at the dimerization interface reduces functional dimer formation by 67% in cancer stem-like cells [1] [9]
  • Cooperative inhibition: Simultaneous binding to multiple transporters creates synergistic inhibition exceeding additive effects—P-Glycoprotein inhibition enhances ATP-Binding Cassette Sub-Family G Member 2 blockade by altering membrane lipid dynamics critical for transporter stability [4] [9]

This multi-level mechanism explains Dofequidar's efficacy against tumors expressing multiple ABC transporters where single-target inhibitors fail. The cooperative inhibition reduces the required inhibitory concentration for each transporter when targeted simultaneously [1] [9].

Properties

CAS Number

153653-30-6; 158681-49-3

Product Name

Dofequidar fumarate

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone

Molecular Formula

C34H35N3O7

Molecular Weight

597.668

InChI

InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QIAVTDQTRFYXSD-WLHGVMLRSA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.